molecular formula C14H13NO2 B064140 Methyl 4-(3-aminophenyl)benzoate CAS No. 159503-24-9

Methyl 4-(3-aminophenyl)benzoate

Cat. No. B064140
M. Wt: 227.26 g/mol
InChI Key: VXTVRZIUOJSIIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to Methyl 4-(3-aminophenyl)benzoate involves various chemical reactions, including condensation and diazotization, leading to the formation of complex molecules with specific functional groups. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine, characterized by spectral analysis and structural elucidation through quantum chemical studies (Şahin et al., 2015). Another example includes the synthesis of methyl 4-(4-aminostyryl) benzoate, which has been successfully prepared and characterized, indicating potential as a precursor in the synthesis of Schiff base derivatives (Fatin Izwani Mohamad et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 4-(3-aminophenyl)benzoate has been elucidated through various techniques such as X-ray diffraction and nuclear magnetic resonance (NMR). These studies reveal complex molecular arrangements, hydrogen bonding patterns, and molecular electronic structures that contribute to the compound's physical and chemical properties. For example, studies on isomeric reaction products of similar compounds show complex hydrogen-bonded structures that significantly affect their chemical behavior (J. Portilla et al., 2007).

Chemical Reactions and Properties

Methyl 4-(3-aminophenyl)benzoate and its derivatives participate in various chemical reactions, leading to the formation of novel compounds with diverse properties. For instance, the compound's ability to undergo condensation reactions facilitates the synthesis of Schiff base derivatives, which are crucial in developing materials with potential applications in organic light-emitting devices (M. Kurt et al., 2011).

Physical Properties Analysis

The physical properties of Methyl 4-(3-aminophenyl)benzoate derivatives, such as solubility, melting points, and crystalline structures, are critical for their application in material science. These properties are influenced by the compound's molecular structure and the nature of its substituents. Studies have shown that modifications in the molecular structure can lead to significant changes in physical properties, affecting the compound's utility in various applications (G. Vani, 1983).

Chemical Properties Analysis

The chemical properties of Methyl 4-(3-aminophenyl)benzoate, such as reactivity, stability, and functional group behavior, are essential for its chemical applications. For example, the presence of amino and ester groups in the molecule affects its reactivity towards nucleophilic and electrophilic agents, enabling the synthesis of a wide range of derivatives with varied chemical functionalities (J. Casimir et al., 2002).

Scientific Research Applications

  • Spectroscopic Characterization and Biological Activities

    • Field : Spectroscopy and Biology
    • Application Summary : The compound was studied using Density Functional Theory. The molecular structure, vibrational modes, and charge distribution were analyzed .
    • Methods : The study involved the use of experimental data and potential energy distribution (PED) of the vibrational modes. Natural bond orbital (NBO) analysis was used to study the charge delocalization within the molecule .
    • Results : The study found that the compound has various active regions of charge distribution. It also determined dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant .
  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application Summary : Derivatives of the compound were synthesized and evaluated for their antimicrobial activity .
    • Methods : The derivatives were prepared using conventional methods or microwave irradiation. Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .
    • Results : Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
  • Optical Limiting Action

    • Field : Optics
    • Application Summary : The compound was studied for its optical limiting action under continuous wave laser excitation .
    • Results : The results of this study are not available in the search results .

Safety And Hazards

“Methyl 4-(3-aminophenyl)benzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

methyl 4-(3-aminophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTVRZIUOJSIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362726
Record name methyl 4-(3-aminophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-aminophenyl)benzoate

CAS RN

159503-24-9
Record name methyl 4-(3-aminophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(3-aminophenyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 100 ml of tetrahydrofuran was dissolved 2.70 g of methyl 3'-nitro-biphenyl-4-carboxylate obtained in Reference Example 8. To the solution was added 1.0 g of 10% palladium-on-carbon and the mixture was subjected to catalytic reduction for 2 hours. After removing the catalyst by filtration, the solvent was removed under reduced pressure to obtain 2.34 g of the titled compound.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-(3-nitrophenyl)benzoate (8.37 g), iron powder (7.5 g) and hydrochloric acid (35%, 22 ml) in methanol (60 ml) was stirred under reflux for 3 hours. Then the mixture was poured into aqueous sodium bicarbonate and extracted with ethyl acetate twice. The combined organic phase was washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate and concentrated. The resultant solid was collected and washed with isopropyl ether to give methyl 4-(3-aminophenyl)benzoate (5.33 g).
Quantity
8.37 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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